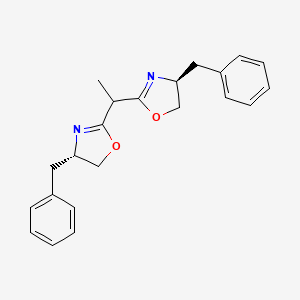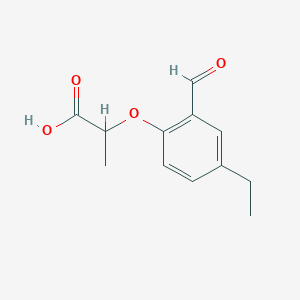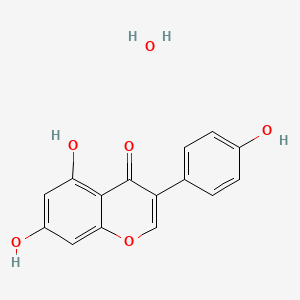
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one hydrate: is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is characterized by its three hydroxyl groups and a chromen-4-one structure, which contribute to its chemical reactivity and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one hydrate typically involves the condensation of appropriate phenolic compounds. One common method is the reaction of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through an aldol condensation followed by cyclization to form the chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrated form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride, converting the chromen-4-one structure to its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Halogenating agents, sulfonating agents, under controlled temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one hydrate is used as a precursor for the synthesis of more complex flavonoid derivatives. It serves as a model compound for studying the reactivity of flavonoids and their interactions with various reagents .
Biology
Biologically, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential to scavenge free radicals and inhibit the growth of pathogenic microorganisms .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. Its ability to modulate various biological pathways makes it a candidate for drug development .
Industry
Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation .
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one hydrate involves its interaction with various molecular targets. It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s hydroxyl groups allow it to scavenge free radicals, thereby reducing oxidative damage. Additionally, it can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein: Another flavonoid with a similar structure, known for its phytoestrogenic activity.
Kaempferol: A flavonol with similar antioxidant properties.
Quercetin: A well-known flavonoid with extensive biological activities.
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Unlike genistein, which is primarily known for its estrogenic effects, this compound exhibits a broader range of activities, including significant antioxidant and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C15H12O6 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O5.H2O/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19;/h1-7,16-18H;1H2 |
InChI-Schlüssel |
XPKYZZZLZDXNAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
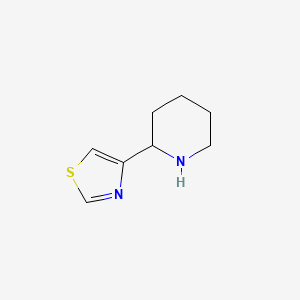
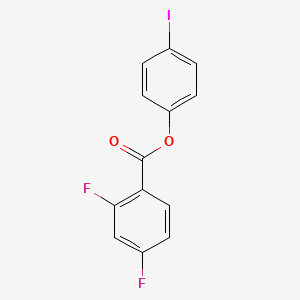
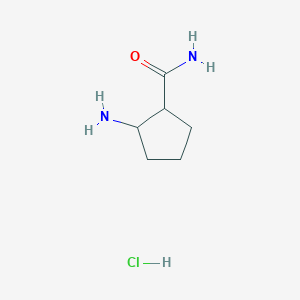

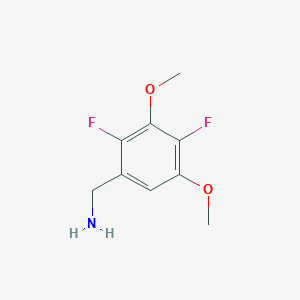
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

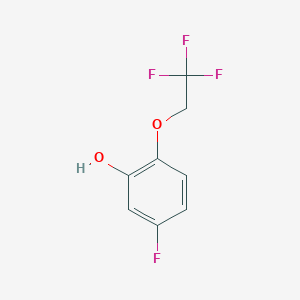

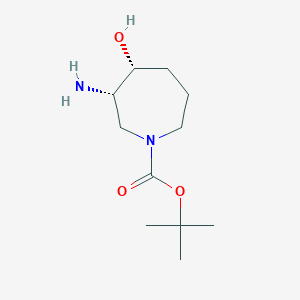
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
